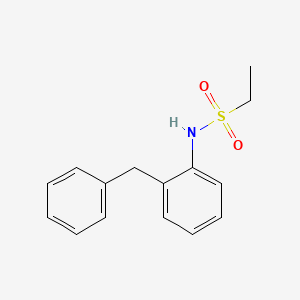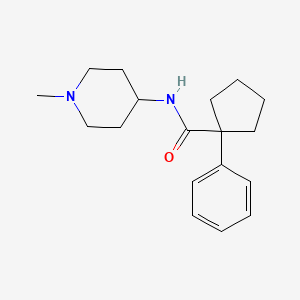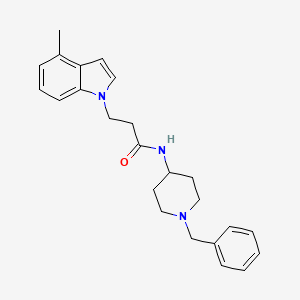
N-(2-benzylphenyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzylphenyl)ethanesulfonamide, commonly known as BZA, is a chemical compound that has been extensively studied for its potential therapeutic applications. BZA is a sulfonamide derivative that has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. In
科学的研究の応用
BZA has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BZA has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
作用機序
The mechanism of action of BZA involves the inhibition of various enzymes and signaling pathways. BZA inhibits the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, BZA reduces the production of prostaglandins, which are known to cause pain and inflammation. BZA also inhibits the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, BZA reduces the production of pro-inflammatory cytokines and inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
BZA has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are known to cause inflammation. BZA has also been shown to reduce the production of prostaglandins, which are known to cause pain and inflammation. In addition, BZA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
BZA has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form with a high yield. BZA is also stable under normal laboratory conditions and can be stored for extended periods. However, BZA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, BZA has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of BZA. One direction is to investigate the potential of BZA as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate the potential of BZA as a treatment for cancer, either as a standalone therapy or in combination with other anti-cancer agents. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of BZA, as well as its potential toxicity in vivo.
合成法
The synthesis of BZA involves the condensation of 2-benzylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane, and the product is purified through recrystallization. The yield of BZA is typically high, and the compound can be obtained in a pure form.
特性
IUPAC Name |
N-(2-benzylphenyl)ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-2-19(17,18)16-15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,16H,2,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQBEUGVZZJGAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-(cyclopropylcarbonyl)-3-(3,5-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5380032.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)


![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5380088.png)
![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5380119.png)